EV71 Potency vs. DC07090
Antiviral Agent 23 demonstrates 235-fold greater potency in inhibiting EV71 replication compared to the 3C protease inhibitor DC07090. This quantitative advantage is based on EC50 values derived from cell-based antiviral assays [1][2].
| Evidence Dimension | Inhibition of EV71 replication |
|---|---|
| Target Compound Data | EC50 = 94 nM (0.094 μM) |
| Comparator Or Baseline | DC07090, EC50 = 22.09 μM |
| Quantified Difference | Antiviral Agent 23 is ~235-fold more potent (22.09 μM / 0.094 μM = 235) |
| Conditions | Target: EV71 BrCr strain in RD cells; Comparator: EV71 in Vero cells |
Why This Matters
Procurement for high-sensitivity antiviral assays prioritizes compounds with low nanomolar EC50 values to minimize off-target effects and compound consumption, making Antiviral Agent 23 a superior choice over micromolar inhibitors like DC07090.
- [1] InvivoChem. Antiviral agent 23 (compound 11b) product page. Accessed 2026-04-22. View Source
- [2] Ma GH, Ye Y, Zhang D, et al. Identification and biochemical characterization of DC07090 as a novel potent small molecule inhibitor against human enterovirus 71 3C protease by structure-based virtual screening. Eur J Med Chem. 2016;124:981-991. View Source
